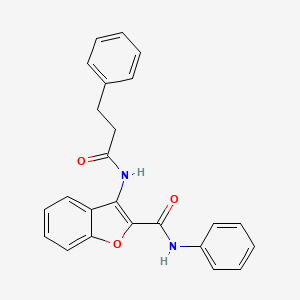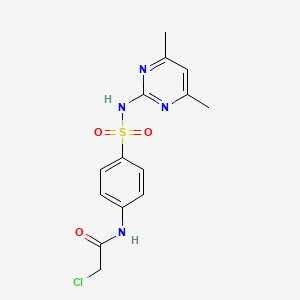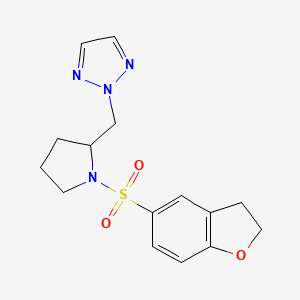
2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the utility of 1,2,3-triazole derivatives, including compounds structurally similar to "2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-2-yl)methyl)-2H-1,2,3-triazole," in the synthesis of biologically active molecules. For instance, studies have shown that these compounds can be synthesized through reactions involving terminal alkynes and sulfonyl azides, leading to products with antimicrobial properties. One notable application is the creation of sulfone-linked bis heterocycles, which have been tested for their antimicrobial activity, demonstrating significant potential against various microbial strains (Padmavathi et al., 2008; Muralikrishna et al., 2012).
Synthesis and Biological Activity
The synthesis of novel sulfone derivatives containing triazole moieties has been explored, with some derivatives displaying promising antifungal and insecticidal activities. This research avenue highlights the potential of triazole-based compounds in developing new antifungal agents and pesticides, offering insights into their structure-activity relationships and potential mechanisms of action (Xu et al., 2017).
Catalytic Applications and Synthesis of Heterocycles
Triazole compounds have been employed as intermediates in catalytic processes to synthesize various heterocyclic structures. Research in this area focuses on developing efficient synthetic routes to valuable heterocycles, including pyrroles, oxadiazoles, and thiadiazoles, through reactions involving triazole derivatives. These methodologies underscore the versatility of triazole-based compounds in facilitating the construction of complex molecular architectures with potential pharmaceutical applications (Miura et al., 2013; Senoo et al., 2016).
Synthesis of Pyrroles and Related Compounds
The compound's relevance extends to the synthesis of pyrroles and related compounds, highlighting its importance in accessing a broad range of heterocyclic structures. These structures are significant for their diverse biological activities and potential pharmaceutical applications. Studies have detailed synthetic strategies leveraging triazole derivatives to efficiently generate pyrroles, demonstrating the compound's critical role in the synthesis of biologically relevant molecules (Miura et al., 2009; Kim et al., 2014).
Propiedades
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,14-3-4-15-12(10-14)5-9-22-15)18-8-1-2-13(18)11-19-16-6-7-17-19/h3-4,6-7,10,13H,1-2,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQFUKLIJHFZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

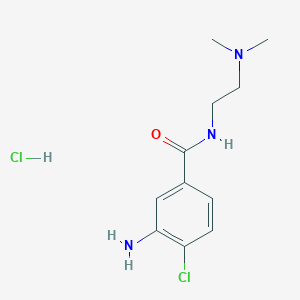
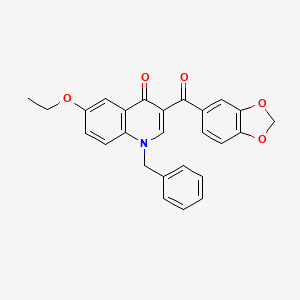
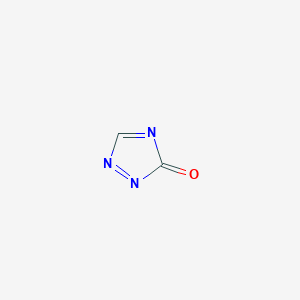
![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)
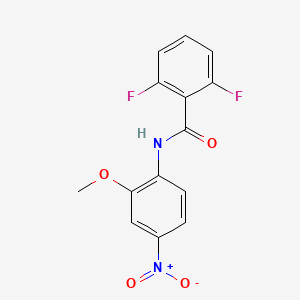
![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
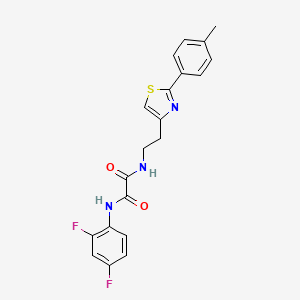
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
